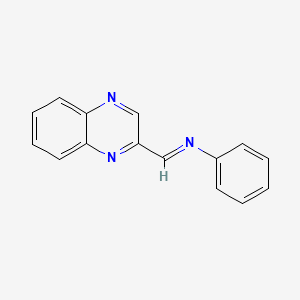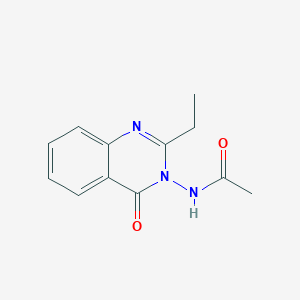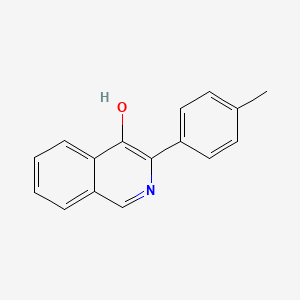
(E)-N-Phenyl-1-(quinoxalin-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Quinoxalin-2-ylmethylene)aniline: is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications The structure of N-(Quinoxalin-2-ylmethylene)aniline consists of a quinoxaline ring attached to an aniline moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(Quinoxalin-2-ylmethylene)aniline involves the condensation of quinoxaline-2-carbaldehyde with aniline. This reaction typically occurs in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions.
Iron-Catalyzed One-Pot Synthesis: Another method involves the iron-catalyzed one-pot synthesis where 2-nitroaniline reacts with vicinal diols.
Industrial Production Methods: Industrial production methods for N-(Quinoxalin-2-ylmethylene)aniline often focus on optimizing yield and purity. These methods may involve continuous flow reactors and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Quinoxalin-2-ylmethylene)aniline can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert N-(Quinoxalin-2-ylmethylene)aniline to its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized quinoxaline derivatives.
Scientific Research Applications
Chemistry: N-(Quinoxalin-2-ylmethylene)aniline is used as a building block in the synthesis of more complex quinoxaline derivatives
Biology and Medicine: The compound exhibits significant biological activity, making it a candidate for drug development. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its potential as a therapeutic agent against various diseases.
Industry: In the industrial sector, N-(Quinoxalin-2-ylmethylene)aniline is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-(Quinoxalin-2-ylmethylene)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to interact with DNA and proteins also contributes to its anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Quinoxaline: The parent compound of N-(Quinoxalin-2-ylmethylene)aniline, known for its broad range of biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar structural features and pharmacological properties.
Cinnoline: A heterocyclic compound isomeric to quinoxaline, with applications in medicinal chemistry.
Uniqueness: N-(Quinoxalin-2-ylmethylene)aniline stands out due to its specific methylene bridge linking the quinoxaline and aniline moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
104182-63-0 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-phenyl-1-quinoxalin-2-ylmethanimine |
InChI |
InChI=1S/C15H11N3/c1-2-6-12(7-3-1)16-10-13-11-17-14-8-4-5-9-15(14)18-13/h1-11H |
InChI Key |
ZXCIFGADRJMIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)








